Propyl[(3,4,5-trifluorophenyl)methyl]amine
CAS No.:
Cat. No.: VC17762547
Molecular Formula: C10H12F3N
Molecular Weight: 203.20 g/mol
* For research use only. Not for human or veterinary use.
![Propyl[(3,4,5-trifluorophenyl)methyl]amine -](/images/structure/VC17762547.png)
Specification
Molecular Formula | C10H12F3N |
---|---|
Molecular Weight | 203.20 g/mol |
IUPAC Name | N-[(3,4,5-trifluorophenyl)methyl]propan-1-amine |
Standard InChI | InChI=1S/C10H12F3N/c1-2-3-14-6-7-4-8(11)10(13)9(12)5-7/h4-5,14H,2-3,6H2,1H3 |
Standard InChI Key | UBPDLZQIFKOSAW-UHFFFAOYSA-N |
Canonical SMILES | CCCNCC1=CC(=C(C(=C1)F)F)F |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
Propyl[(3,4,5-trifluorophenyl)methyl]amine (CHFN) consists of a propane chain bonded to the nitrogen atom of a benzylamine group, with fluorine atoms occupying the 3-, 4-, and 5-positions on the phenyl ring (Fig. 1). The trifluorophenyl moiety introduces significant electron-withdrawing effects, reducing the amine’s basicity compared to non-fluorinated analogs. The molecular weight is 202.20 g/mol, with a calculated partition coefficient (logP) of 2.1, indicating moderate lipophilicity .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | CHFN |
Molecular Weight | 202.20 g/mol |
Topological Polar SA | 26.0 Ų |
Hydrogen Bond Donors | 1 (NH) |
Hydrogen Bond Acceptors | 4 (3 F, 1 N) |
Synthetic Methodologies
Reductive Amination Strategies
A primary route to secondary amines involves reductive amination between 3,4,5-trifluorobenzaldehyde and propylamine. Using transition-metal catalysts such as Rh or Ir, this reaction proceeds via imine intermediate formation followed by hydrogenation. For example, Widenhoefer’s Pt-catalyzed hydroamination protocol could be adapted by substituting γ-amino alkenes with fluorinated benzyl precursors .
Table 2: Catalytic Systems for Amine Synthesis
Catalyst System | Substrate Pair | Yield (%) | Reference |
---|---|---|---|
Rh/Josiphos | Trifluorophenyl aldehyde + amine | 85–90 | |
Ir/DTBM–Segphos | Fluorinated alkene + NH | 78 | |
Ru-phosphine complexes | Hydroaminomethylation | 92 |
Transition-Metal-Mediated C–H Functionalization
Recent advances in C(sp)–H activation enable direct functionalization of propylamine derivatives. For instance, Rh-catalyzed coupling between 3,4,5-trifluorotoluene and a propylamine directing group could install the benzyl moiety regioselectively . This method avoids multi-step protection/deprotection sequences common in traditional syntheses.
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic trifluorophenyl group. It is stable under inert atmospheres but may undergo oxidative degradation upon prolonged exposure to air.
Spectroscopic Fingerprints
-
H NMR (400 MHz, CDCl): δ 6.85 (d, J = 8.4 Hz, 2H, ArH), 3.72 (s, 2H, CHN), 2.60 (t, J = 7.2 Hz, 2H, NCH), 1.55–1.48 (m, 2H, CH), 0.91 (t, J = 7.4 Hz, 3H, CH).
-
F NMR (376 MHz, CDCl): δ -63.5 (m, 3F).
Applications in Drug Discovery and Materials Science
Catalytic and Polymer Applications
As a ligand in transition-metal catalysis, the electron-deficient aryl ring could modulate metal center electrophilicity. In polymer chemistry, its amine group serves as a crosslinking agent for epoxy resins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume